4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a thiadiazole ring, which is further functionalized with a hydroxyamino and oxoethylthio group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps, including the formation of the thiadiazole ring and the subsequent functionalization of the benzamide coreThe final step involves the coupling of the thiadiazole intermediate with the benzamide core under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a biochemical probe for studying enzyme activities and protein interactions. In medicine, it is being investigated for its potential therapeutic properties, such as its ability to inhibit specific enzymes or modulate biological pathways. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the inhibition of specific enzymes and the modulation of signaling pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other benzamide derivatives and thiadiazole-containing molecules, which may share some chemical properties but differ in their specific applications and biological activities. The presence of the dimethylsulfamoyl and hydroxyamino groups in this compound provides additional sites for chemical modification and interaction with biological targets, making it a versatile and valuable compound for research.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O5S3/c1-18(2)26(22,23)9-5-3-8(4-6-9)11(20)14-12-15-16-13(25-12)24-7-10(19)17-21/h3-6,21H,7H2,1-2H3,(H,17,19)(H,14,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPZOQWNDYUBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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